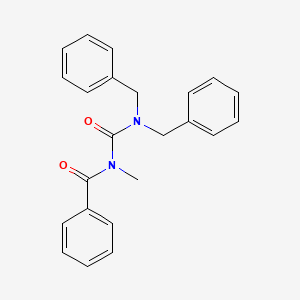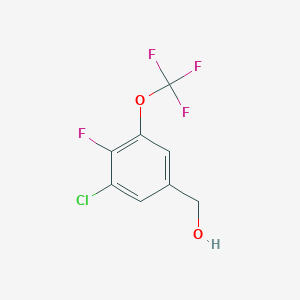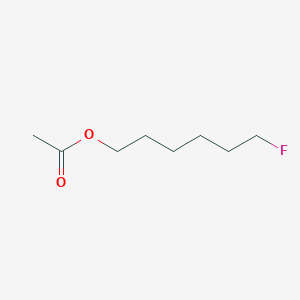
6-fluorohexyl Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluorohexyl acetate is an organic compound belonging to the class of esters Esters are widely known for their pleasant aromas and are commonly found in nature as well as in various industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluorohexyl acetate typically involves the esterification of 6-fluorohexanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters ensures high efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-fluorohexyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 6-fluorohexanol and acetic acid.
Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to 6-fluorohexanol.
Substitution: The fluorine atom in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: 6-fluorohexanol and acetic acid.
Reduction: 6-fluorohexanol.
Substitution: Various substituted hexyl acetates depending on the nucleophile used.
Applications De Recherche Scientifique
6-fluorohexyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of fluorinated drug development.
Medicine: Investigated for its potential use in pharmaceuticals due to the unique properties imparted by the fluorine atom.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 6-fluorohexyl acetate involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological molecules. Fluorine’s high electronegativity and small size allow it to form strong bonds and enhance the stability of the compound. This can lead to increased bioavailability and efficacy in pharmaceutical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexyl acetate: Lacks the fluorine atom, resulting in different chemical and physical properties.
6-chlorohexyl acetate: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
6-bromohexyl acetate: Similar to 6-chlorohexyl acetate but with a bromine atom.
Uniqueness
6-fluorohexyl acetate is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased stability, reactivity, and potential biological activity. These characteristics make it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
593-06-6 |
|---|---|
Formule moléculaire |
C8H15FO2 |
Poids moléculaire |
162.20 g/mol |
Nom IUPAC |
6-fluorohexyl acetate |
InChI |
InChI=1S/C8H15FO2/c1-8(10)11-7-5-3-2-4-6-9/h2-7H2,1H3 |
Clé InChI |
MQDAXDQZOUQKMC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14141303.png)

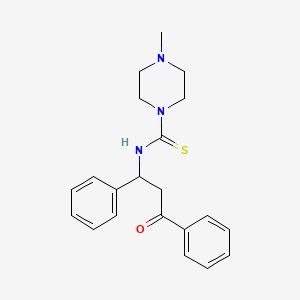
stannane](/img/structure/B14141311.png)
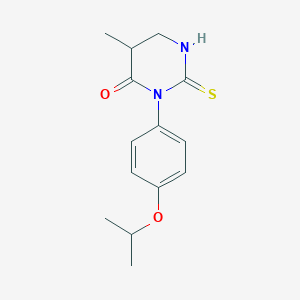
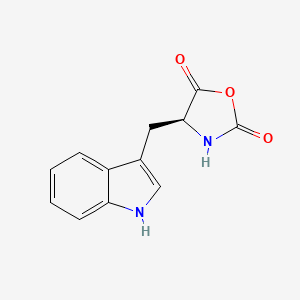
![4-imino-5-(4-methoxyphenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14141323.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14141329.png)
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine](/img/structure/B14141331.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide](/img/structure/B14141332.png)
![(E)-4-[(2S,4S,6R,11R,12S,16S,18R)-4-[(E)-3-carboxybut-2-enyl]-3,7,15,19-tetraoxo-11,22-dipentyl-5,10,17,21-tetraoxaheptacyclo[11.7.2.02,8.02,12.04,6.014,20.016,18]docosa-8,14(20)-dien-16-yl]-2-methylbut-2-enoic acid](/img/structure/B14141346.png)
